4,7-Phenanthroline, 2-methyl-
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Overview
Description
4,7-Phenanthroline, 2-methyl- is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
The synthesis of 4,7-Phenanthroline, 2-methyl- typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
4,7-Phenanthroline, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrolinequinones, which have significant antibacterial activity.
Reduction: Reduction reactions can modify its electronic properties, making it useful in different catalytic processes.
Substitution: Substitution reactions, especially with metal ions, form stable complexes that are valuable in coordination chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Phenanthroline, 2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Phenanthroline, 2-methyl- primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes or facilitate the formation of metal complexes with specific properties . The molecular targets and pathways involved depend on the specific metal ion and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4,7-Phenanthroline, 2-methyl- is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline . the presence of the methyl group at the 2-position can enhance its stability and reactivity in certain applications. Other similar compounds include quinoline and benzo[f]quinoline, which share structural similarities but differ in their chemical properties and applications .
Properties
CAS No. |
61351-96-0 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-7-11-10-3-2-6-14-12(10)4-5-13(11)15-8-9/h2-8H,1H3 |
InChI Key |
ZUBXELRIFCEMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=CC=N3)N=C1 |
Origin of Product |
United States |
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